molecular formula C17H13NO3S2 B2575566 (5Z)-5-[(3-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 306323-71-7

(5Z)-5-[(3-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2575566
CAS No.: 306323-71-7
M. Wt: 343.42
InChI Key: HEZNWGCNVFNYAX-DHDCSXOGSA-N
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Description

(5Z)-5-[(3-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it a prominent therapeutic target for the treatment of type 2 diabetes and obesity. This compound acts as a competitive inhibitor, binding to the active site of PTP1B and thereby enhancing insulin receptor phosphorylation and downstream signaling. Research indicates that this rhodanine derivative exhibits significant glucose-lowering effects and improves insulin sensitivity in cellular and animal models of diabetes. Its research value is further underscored by its potential application in studying metabolic disorders, cancer (where PTP1B has been implicated in oncogenic signaling), and even as a pharmacological tool for validating PTP1B as a target in various disease contexts. Studies have shown that this specific inhibitor can help elucidate the complex role of PTP1B in energy balance and metabolism, providing a critical tool for advancing our understanding of these pathways.

Properties

IUPAC Name

(5Z)-5-[(3-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3S2/c1-21-14-7-3-5-12(10-14)18-16(20)15(23-17(18)22)9-11-4-2-6-13(19)8-11/h2-10,19H,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZNWGCNVFNYAX-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC(=CC=C3)O)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)O)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-5-[(3-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Characteristics

Thiazolidin-4-ones are characterized by a five-membered ring containing sulfur and nitrogen atoms. The specific structure of this compound allows for various substitutions that can significantly influence its biological properties.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of thiazolidin-4-one derivatives. For instance, compounds modified at specific positions have shown significant radical scavenging activity. The antioxidant capacity is often evaluated using assays such as DPPH and ABTS, where compounds exhibit varying degrees of effectiveness compared to standard antioxidants like vitamin C .

CompoundIC50 (mM)CEAC Value
Compound 70.54 ± 0.010.137 ± 0.01
Vitamin C-1

Antimicrobial Activity

Thiazolidin-4-one derivatives have demonstrated promising antimicrobial properties against a range of pathogens. Studies indicate that these compounds are effective against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of thiazolidin-4-one derivatives has been widely investigated. Research has shown that these compounds can inhibit cell proliferation in various cancer cell lines, including human colon adenocarcinoma and gastric cancer cells. The antiproliferative effects are attributed to the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Properties

Thiazolidin-4-ones have also been reported to possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic effects in inflammatory diseases .

Study on Zebrafish Testis

A study conducted on zebrafish exposed to thiazolidinone derivatives revealed potential degenerative effects on testicular tissue. Electron microscopy showed mitochondrial degeneration and structural abnormalities in Sertoli cells, suggesting caution in the use of these compounds within the pharmaceutical industry due to possible reproductive toxicity .

Synthesis and Evaluation

Research has focused on synthesizing various thiazolidin-4-one derivatives and evaluating their biological activities. For example, a series of 2,3-disubstituted thiazolidin-4-one derivatives were synthesized and tested for their antimicrobial and anticancer activities, showing significant promise as novel therapeutic agents .

Scientific Research Applications

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in cellular environments. Studies have shown that it can lower levels of reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Thiazolidinone derivatives, including this compound, have demonstrated anticancer effects by inducing apoptosis in cancer cells. The mechanism involves modulation of signaling pathways associated with cell proliferation and survival. For instance, a study highlighted its efficacy against specific cancer cell lines, where it inhibited tumor growth by promoting programmed cell death .

Anti-inflammatory Effects

The compound has been reported to exhibit anti-inflammatory properties. It reduces the levels of inflammatory markers in various models, suggesting potential applications in treating conditions such as arthritis and other inflammatory diseases. The anti-inflammatory mechanism may involve inhibition of pro-inflammatory cytokines and enzymes .

Antidiabetic Properties

Similar compounds within the thiazolidinone class are recognized as PPARγ agonists, playing a crucial role in glucose metabolism regulation. Preliminary studies suggest that this compound may also exhibit antidiabetic effects by improving insulin sensitivity and glucose uptake in cells .

Comparative Table of Biological Activities

Activity Mechanism References
AntioxidantScavenging of free radicals
AnticancerInduction of apoptosis; inhibition of tumor growth
Anti-inflammatoryReduction of inflammatory markers
AntidiabeticPPARγ agonism; enhancement of glucose metabolism

Antioxidant Studies

In vitro studies have demonstrated that (5Z)-5-[(3-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one significantly reduces oxidative stress markers in human cell lines. These findings suggest its potential use as a therapeutic agent in oxidative stress-related conditions.

Anticancer Research

A notable study evaluated the anticancer effects on breast cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways. This positions it as a promising candidate for further development as an anticancer drug .

Anti-inflammatory Activity

Research involving animal models of inflammation showed that this compound effectively reduced paw edema and other inflammation markers. This suggests its utility in developing treatments for chronic inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The activity and physicochemical properties of rhodanine derivatives are highly sensitive to substituent variations. Below is a comparative analysis with structurally related compounds:

Compound Key Substituents Biological/Physical Properties Reference
(5Z)-5-[(3-Hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one (Target Compound) 3-Hydroxyphenyl (C5), 3-methoxyphenyl (N3) Enhanced hydrogen bonding (3-OH), moderate lipophilicity (3-OCH₃)
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Methylbenzylidene (C5), phenyl (N3) Reduced solubility due to ortho-methyl steric hindrance; lower antifungal activity vs. para-substituted analogs
(5Z)-5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (Methanol solvate) 2-Hydroxybenzylidene (C5) Strong intramolecular H-bonding (O–H⋯S); improved crystallinity vs. DMSO solvate
(5Z)-5-[(4-Methoxyphenyl)methylidene]-3-cyclopropyl-2-(phenylimino)-1,3-thiazolidin-4-one 4-Methoxyphenyl (C5), cyclopropyl (N3), phenylimino (C2) Extended π-conjugation (phenylimino); cyclopropyl enhances metabolic stability
(5Z)-5-(3-Nitrobenzylidene)-3-(2-hydroxyethyl)-2-thioxo-1,3-thiazolidin-4-one 3-Nitrobenzylidene (C5), 2-hydroxyethyl (N3) Nitro group increases electron-withdrawing effects; hydroxyethyl improves aqueous solubility

Key Findings from Comparative Studies

Hydrogen Bonding vs. Lipophilicity: The target compound’s 3-hydroxyphenyl group facilitates hydrogen bonding with biological targets (e.g., enzymes or DNA), a feature absent in analogs with non-polar substituents like 2-methylbenzylidene . In contrast, the 3-methoxyphenyl group provides moderate lipophilicity, which may enhance membrane penetration compared to purely hydrophilic derivatives .

Electrochemical Behavior: Rhodanine derivatives with electron-donating groups (e.g., methoxy) exhibit lower oxidation potentials than those with electron-withdrawing groups (e.g., nitro), as seen in cyclic voltammetry studies . This suggests the target compound may undergo redox reactions more readily than nitro-substituted analogs.

Crystallographic Insights: Derivatives with hydroxyl or methoxy substituents (e.g., target compound) often form intermolecular hydrogen bonds (O–H⋯O/S), leading to stable crystal lattices. For example, the methanol solvate of (5Z)-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one exhibits a layered packing structure stabilized by O–H⋯S interactions .

Biological Activity Trends: Antifungal Activity: Compounds with para-substituted benzylidene groups (e.g., 4-OCH₃) show higher activity than ortho-substituted analogs due to reduced steric hindrance . Antiviral Potential: The 3-hydroxyphenyl group in the target compound may mimic tyrosine residues in viral polymerase active sites, a mechanism observed in HCV-RNA polymerase inhibitors .

Q & A

Q. What are the standard synthetic routes for preparing (5Z)-5-[(3-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one?

The compound is typically synthesized via a condensation reaction between 3-hydroxyphenyl aldehyde derivatives and thiosemicarbazide under acidic conditions. Key steps include:

  • Formation of a Schiff base intermediate between the aldehyde and thiosemicarbazide.
  • Cyclization in polar solvents (e.g., ethanol or methanol) under reflux to form the thiazolidinone ring .
  • Optimization of reaction time and temperature to achieve the Z-configuration, confirmed via X-ray crystallography .

Q. How can the stereochemical configuration (Z/E) of the benzylidene moiety be confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining stereochemistry. For example:

  • In related thiazolidinone derivatives, SCXRD revealed bond angles (e.g., C8–S1–C7 ≈ 93.2°) and torsion angles (e.g., S1–C7–N1–C9 ≈ −179.1°) critical for confirming the Z-configuration .
  • Alternative methods include NOESY NMR to detect spatial proximity between protons on the benzylidene and thiazolidinone moieties .

Q. What spectroscopic techniques are essential for characterizing this compound?

A combination of:

  • FT-IR : To confirm the presence of thione (C=S) at ~1200–1250 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .
  • 1H/13C NMR : To assign aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) .
  • UV-Vis : To study conjugation effects (λmax ~300–400 nm) for electronic structure analysis .

Advanced Research Questions

Q. How can computational methods aid in predicting the bioactivity of this compound?

Molecular docking and DFT calculations are employed to:

  • Identify potential binding pockets (e.g., hemoglobin subunits) using AutoDock/Vina .
  • Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • Compare with experimental IC50 values from enzyme inhibition assays (e.g., α-glucosidase) to validate models .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from variations in assay conditions or stereochemical impurities . Mitigation strategies include:

  • Reproducibility checks : Standardize solvent (DMSO concentration ≤1%), cell lines, and incubation times .
  • HPLC purification : Ensure ≥95% purity to exclude E-isomer interference .
  • Meta-analysis : Compare results with structurally related compounds (e.g., 5-(2-hydroxybenzylidene) derivatives) to identify trends .

Q. How can structural modifications enhance the compound’s enzyme inhibitory potency?

SAR-guided synthesis focuses on:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., –NO2) on the phenyl ring increases α-glucosidase inhibition by 30–50% .
  • Ring hybridization : Fusing imidazolidinone or quinoline moieties improves binding affinity (ΔG ≤ −8.5 kcal/mol) .
  • Crystallographic data : Use SCXRD-derived torsion angles (e.g., C8–C9–O1 ≈ 116.8°) to design rigid analogs .

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